N-(2-methylbenzimidazol-1-yl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-(2-methylbenzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C10H11N3O/c1-7-11-9-5-3-4-6-10(9)13(7)12-8(2)14/h3-6H,1-2H3,(H,12,14) |
InChI Key |
IOVKMSZASUQGCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1NC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Methylbenzimidazol 1 Yl Acetamide and Its Analogues
Precursor Synthesis and Intermediate Compound Preparation
The efficient synthesis of N-(2-methylbenzimidazol-1-yl)acetamide is predicated on the availability of key precursors and intermediates. These include the core 2-methylbenzimidazole (B154957) scaffold and the requisite reagents for introducing the acetamido group.
Synthesis of 2-Methylbenzimidazole Scaffolds
The most prevalent and well-established method for synthesizing the 2-methylbenzimidazole core is the Phillips condensation reaction. This involves the condensation of an o-phenylenediamine (B120857) with acetic acid. The reaction proceeds by heating the two reagents, often in the presence of a dehydrating agent or a high-boiling solvent to facilitate the cyclization and removal of water.
Various modifications to this fundamental procedure have been reported to improve yield, reaction time, and environmental footprint. These include the use of catalysts, alternative solvents, and microwave irradiation to accelerate the reaction. For instance, refluxing o-phenylenediamine and acetic acid in toluene (B28343) has been shown to produce 2-methylbenzimidazole with yields exceeding 85%. nih.gov Another approach involves heating the reactants in the presence of polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent. researchgate.net More advanced methods utilize heterogeneous catalysts, such as Mg-modified Cu-Pd/γ-Al2O3, for the direct synthesis from 2-nitroaniline (B44862) and ethanol, achieving yields up to 98.8%. oregonstate.edu
| Reactants | Conditions | Yield | Reference |
|---|---|---|---|
| o-phenylenediamine, Acetic acid | Reflux in Toluene, 4h | 85.1% | nih.gov |
| o-phenylenediamine, Acetic acid | Water bath heating, then NaOH neutralization | 71.6% | researchgate.net |
| o-phenylenediamine, Acetic acid | Reflux with conc. ammonia, 45 min | - | nih.gov |
| 2-Nitroaniline, Ethanol | Cu-Pd/(Mg)γ-Al2O3 catalyst, 6h | 98.8% | oregonstate.edu |
Preparation of Acetamide (B32628) Building Blocks
The synthesis of this compound does not typically involve the preparation of a discrete "acetamide building block" that is subsequently attached to the benzimidazole (B57391) ring. Instead, the acetamide functional group is constructed upon the benzimidazole scaffold in a stepwise manner. This process requires two key types of reagents:
Electrophilic Aminating Agents: These reagents are essential for forming the crucial N-N bond at the 1-position of the benzimidazole ring. A widely used and effective reagent for the N-amination of nitrogen heterocycles is Hydroxylamine-O-sulfonic acid (HOSA). wikipedia.orgntu.ac.uk HOSA acts as an electrophile in neutral or acidic conditions, enabling the introduction of an -NH2 group onto a nucleophilic nitrogen atom. researchgate.net Other potential aminating agents include chloramine (B81541) (NH2Cl) and O-tosylhydroxylamine.
Acetylating Agents: Once the 1-amino-2-methylbenzimidazole intermediate is formed, an acetylating agent is used to introduce the acetyl group, completing the acetamide moiety. The most common and reactive agents for this purpose are acetic anhydride (B1165640) and acetyl chloride. nih.govpublish.csiro.au Acetic anhydride is often preferred due to its lower cost and the fact that its byproduct, acetic acid, is less corrosive than the hydrogen chloride produced from acetyl chloride. youtube.com The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the acidic byproduct and facilitate the reaction. nih.gov
Core Synthetic Pathways for this compound
The construction of the final target molecule from the 2-methylbenzimidazole precursor primarily involves the formation of an N-N bond followed by N-acetylation.
Nucleophilic Substitution Approaches Utilizing Benzimidazole Nitrogen
This pathway leverages the nucleophilic character of the N-1 nitrogen of the 2-methylbenzimidazole ring. The synthesis proceeds via the creation of a 1-amino-2-methylbenzimidazole intermediate through electrophilic amination.
The reaction involves the attack of the benzimidazole nitrogen on an electrophilic aminating agent. Hydroxylamine-O-sulfonic acid (HOSA) is a particularly effective reagent for this transformation. ntu.ac.uk The reaction of a substituted benzimidazole with HOSA has been shown to produce the corresponding 1-aminobenzimidazole in good yields (62-63%). researchgate.net The process typically involves reacting the 2-methylbenzimidazole with HOSA in an appropriate solvent. The lone pair of electrons on the N-1 nitrogen acts as the nucleophile, attacking the electrophilic nitrogen of HOSA and displacing the sulfonate leaving group to form the N-N bond. This yields the key intermediate, 1-amino-2-methylbenzimidazole.
Acylation-Based Routes
Following the successful N-amination, the synthesis is completed via an acylation reaction. This step involves the acetylation of the exocyclic amino group of the 1-amino-2-methylbenzimidazole intermediate.
This transformation is a standard N-acetylation reaction. The 1-amino-2-methylbenzimidazole is treated with an acetylating agent, most commonly acetic anhydride, in the presence of a base like pyridine. publish.csiro.aunih.gov The primary amino group at the N-1 position is highly nucleophilic and readily attacks the electrophilic carbonyl carbon of the acetic anhydride. youtube.com This leads to the formation of a tetrahedral intermediate, which then collapses to expel an acetate (B1210297) ion as a leaving group, resulting in the formation of the final product, this compound. The basic conditions neutralize the acetic acid byproduct, driving the reaction to completion. researchgate.net
One-Pot Synthetic Strategies
In modern synthetic chemistry, one-pot strategies are highly desirable as they improve efficiency, reduce waste, and save time by avoiding the isolation and purification of intermediate compounds. researchgate.net Such a strategy for the synthesis of this compound would involve the N-amination of 2-methylbenzimidazole and the subsequent acetylation of the intermediate in a single reaction vessel.
However, a specific, well-documented one-pot procedure for this particular two-step transformation (N-amination followed by N-acetylation) on a benzimidazole substrate is not prominently featured in the reviewed scientific literature. While numerous one-pot syntheses for the formation of the benzimidazole ring itself are known nih.govmdpi.com, the sequential N-functionalization to create the N-acetamido group in a single pot appears to be a less-explored area. The development of such a method would require careful optimization of reaction conditions to ensure the compatibility of the aminating and acetylating reagents and to control the reactivity of the intermediates.
Derivatization Strategies and Analogue Synthesis for Structural Exploration
Structural exploration through derivatization is a key strategy for developing novel benzimidazole-based compounds. By systematically altering different parts of the lead molecule, chemists can investigate structure-activity relationships (SAR) and optimize pharmacological properties.
Modifications to the benzimidazole ring system itself are a common strategy for creating analogues. This can involve introducing various substituents onto the benzene (B151609) ring fused to the imidazole (B134444) core. For instance, the synthesis of benzimidazole derivatives often starts from substituted o-phenylenediamines. ijpsdronline.comsemanticscholar.org The nature and position of substituents on the o-phenylenediamine precursor, such as nitro, chloro, or methyl groups, directly translate to a substituted benzimidazole ring in the final product.
Another key point of modification is the N-1 position of the imidazole ring. Alkylation at this position is a fundamental step in many synthetic routes. For example, N-substituted benzimidazole derivatives can be prepared by reacting the parent benzimidazole with various functionalized halides in a basic medium. tsijournals.com This allows for the introduction of a wide array of side chains, significantly altering the molecule's steric and electronic properties. tsijournals.comrsc.org
One common synthetic pathway involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. semanticscholar.orgeurekaselect.com By choosing a substituted o-phenylenediamine, researchers can introduce functional groups at the 4, 5, 6, or 7-positions of the benzimidazole ring system, thereby exploring the impact of these modifications on biological activity.
The acetamide moiety offers a versatile site for structural modification, significantly influencing the compound's properties. A prevalent method involves the amide coupling reaction between a benzimidazole-containing carboxylic acid intermediate and various substituted amines or anilines. ijpsdronline.com
For instance, a general route involves synthesizing a 2-(1H-benzo[d]imidazol-2-yl)acetic acid intermediate. ijpsdronline.com This intermediate is then coupled with a diverse range of substituted anilines using amide coupling agents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and N,N-Diisopropylethylamine (DIEA) in a solvent like N,N-Dimethylformamide (DMF). ijpsdronline.com This approach allows for the introduction of various substituents on the phenyl ring of the acetamide group, including electron-donating and electron-withdrawing groups. ijpsdronline.com
Another strategy involves preparing an N-substituted 2-chloroacetamide, which can then react with the benzimidazole nitrogen. researchgate.net More directly related to modifying the acetamide portion, a series of 2-phenyl benzimidazole-1-acetamide derivatives were synthesized by first preparing 2-(2-(4-nitrophenyl)-1H-benzimidazol-1-yl)acetyl chloride. This acid chloride was then reacted with a variety of amines, anilines, and hydrazides to yield the final N-substituted acetamide derivatives. nih.gov This method provides a straightforward way to introduce diverse functional groups at the terminal end of the acetamide side chain. nih.gov
The following table summarizes the synthesis of various N-phenyl acetamide derivatives from 2-(1H-benzo[d]imidazol-2-yl)acetic acid and substituted anilines. ijpsdronline.com
| Anilines Substituted with: | Resulting Compound | Yield (%) |
|---|---|---|
| Unsubstituted aniline (B41778) | Benzimidazole-N-phenyl acetamide | 81 |
| Trifluoromethyl group | Benzimidazole-N-(trifluoromethyl)phenyl acetamide | High |
| 4-OH group | Benzimidazole-N-(4-hydroxyphenyl) acetamide | High |
| 2-Cl group | Benzimidazole-N-(2-chlorophenyl) acetamide | High |
| 3-Cl group | Benzimidazole-N-(3-chlorophenyl) acetamide | High |
This table is based on data from the synthesis of various substituted benzimidazole-N-phenyl acetamides, showing competitive yields across different substitutions. ijpsdronline.com
Molecular hybridization, which involves combining two or more pharmacologically active heterocyclic moieties into a single molecule, is a powerful strategy in drug design. This approach can lead to compounds with enhanced activity, novel mechanisms of action, or improved pharmacokinetic profiles. Benzimidazole-acetamide scaffolds are frequently used as a foundation for creating such hybrid molecules. nih.gov
One common approach begins with a benzimidazole-acetic acid hydrazide intermediate. This hydrazide is a versatile building block that can be cyclized with various reagents to form different five-membered heterocycles. nih.gov
Thiazolidinones: A series of 2-((1H-benzo[d]imidazole-2-ylthio)acetamido)-N-(substituted-4-oxothiazolidin-3-yl)acetamides has been synthesized and evaluated. nih.govrsc.org
Oxadiazoles: The bioisosteric replacement of other groups with the 1,3,4-oxadiazole (B1194373) moiety is a known strategy in medicinal chemistry. archivepp.com
Chalcones: Benzimidazole-chalcone hybrids have been synthesized by reacting 1-benzyl-1H-benzo[d]imidazole-2-carbaldehydes with substituted acetophenones. nih.gov
For example, the synthesis of hydrazone derivatives can be achieved through the condensation reaction of a benzimidazole-containing hydrazide with various aromatic aldehydes. nih.gov These hydrazones can serve as precursors for further cyclization reactions to generate other heterocyclic rings.
Comparative Analysis of Synthetic Efficiencies, Yields, and Scalability
The efficiency, yield, and scalability of synthetic routes are critical considerations for the practical application and further development of this compound and its analogues. Different synthetic strategies offer varying advantages and disadvantages.
The amide coupling reaction using catalysts like HATU and DIEA is reported to produce competitive yields for a range of substituted benzimidazole acetamides. ijpsdronline.com For instance, the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetic acid with unsubstituted aniline resulted in the highest yield (81%), with other substituted anilines also providing high yields. ijpsdronline.com This method is generally efficient for laboratory-scale synthesis and analogue generation due to its reliability and broad substrate scope.
Alternative routes, such as those using graphite (B72142) oxide as a catalyst in the absence of a solvent, have been proposed as simple, environmentally viable, and efficient, with reaction times as short as 60 minutes and yields above 85%. scielo.br Such solvent-free methods are highly desirable for scalability as they reduce solvent waste and can simplify purification processes. semanticscholar.orgscielo.br
In a study synthesizing a series of benzimidazole-based acetamide derivatives (2a-u), the yields varied significantly depending on the specific substitutions, ranging from 41% to 83%. researchgate.net This highlights how the electronic and steric properties of the reactants can influence the efficiency of the reaction.
The following table presents a comparative overview of yields for different synthetic approaches to benzimidazole acetamide derivatives.
| Synthetic Method | Key Reagents/Conditions | Product Type | Reported Yields (%) | Reference |
|---|---|---|---|---|
| Amide Coupling | HATU, DIEA, DMF, Room Temp. | N-phenyl acetamides | Competitive (up to 81%) | ijpsdronline.com |
| Two-step reaction | Chloroacetyl chloride, various amines | N-substituted acetamides | 41-83% | researchgate.net |
| Catalytic (Solvent-free) | Graphite oxide, 80 °C, 60 min | Benzimidazole derivative | >85% | scielo.br |
This table provides a comparative analysis of different synthetic methodologies, highlighting the variability in yields based on the chosen route and reagents.
The choice of synthetic route often involves a trade-off between yield, cost of reagents, reaction conditions, and environmental impact. For large-scale production, methods that are solvent-free, use reusable catalysts, and have shorter reaction times are generally preferred. semanticscholar.orgscielo.br
Advanced Characterization Techniques for N 2 Methylbenzimidazol 1 Yl Acetamide and Analogues
Spectroscopic Analysis Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of N-(2-methylbenzimidazol-1-yl)acetamide and its analogues.
In ¹H NMR, the chemical shifts, integration, and multiplicity of the signals reveal the electronic environment, number, and neighboring protons for each unique proton in the molecule. For a typical N-acyl-2-methylbenzimidazole derivative, the aromatic protons on the benzimidazole (B57391) ring would appear in the downfield region (typically δ 7.0-8.0 ppm). The methyl group at the 2-position of the benzimidazole ring is expected to show a characteristic singlet at approximately δ 2.5 ppm. researchgate.netnih.gov The protons of the N-acetamide group, specifically the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, would have distinct chemical shifts influenced by their proximity to the benzimidazole ring and the carbonyl group.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. For this compound, characteristic signals would include those for the carbonyl carbon of the acetamide (B32628) group (δ ~170 ppm), the C2 carbon of the benzimidazole ring (δ ~152 ppm), and the various aromatic carbons. researchgate.netmdpi.com The methyl carbon at the C2 position would appear in the upfield region (δ ~13 ppm). researchgate.net The spectra of 2-methylbenzimidazole (B154957) itself show a set of four sharp signals in CDCl₃, indicating a rapid tautomeric equilibrium, whereas in DMSO-d₆, seven distinct signals appear, characteristic of a non-symmetric ring due to slower exchange. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for Benzimidazole Acetamide Analogues
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) and Description |
|---|---|---|---|
| N-Butyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamide | ¹H | CDCl₃ | 7.15-7.27 (m, 4H, Ar-H), 6.41 (bs, 1H, NH), 4.75 (s, 2H, NCH₂), 3.08-3.18 (m, 2H, NCH₂), 0.81-1.42 (m, alkyl protons) |
| N-Butyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamide | ¹³C | CDCl₃ | 166.3 (CO), 155.5, 140.9, 134.6, 123.1, 122.9, 118.5, 109.4 (Ar-C), 39.4, 39.3 (NCH₂), 13.7-31.5 (alkyl carbons) |
Data sourced from references preprints.org and researchgate.net.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov For this compound, the FTIR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group, typically found in the range of 1650-1690 cm⁻¹. researchgate.netresearchgate.net This is often referred to as the Amide I band.
Other significant absorptions include the C=N stretching vibration of the imidazole (B134444) ring, typically observed around 1622 cm⁻¹, and C=C stretching vibrations from the aromatic benzene (B151609) ring in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net The C-N stretching vibrations also provide characteristic bands. The presence of aromatic C-H bonds is indicated by stretching vibrations above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹. The collective pattern of absorptions, or the "fingerprint region" (below 1500 cm⁻¹), is unique to the molecule and serves as a valuable tool for identification when compared against a reference spectrum.
Table 2: Characteristic IR/FTIR Absorption Frequencies for Acetamide and Benzimidazole Derivatives
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Stretch | Secondary Amide | ~3281 | researchgate.net |
| C=O Stretch (Amide I) | Acetamide | 1665 - 1690 | researchgate.netresearchgate.net |
| N-H Bend (Amide II) | Secondary Amide | ~1585 | researchgate.net |
| C=N and C=C Stretch | Benzimidazole Ring | 1622, 1400-1600 | researchgate.net |
Mass Spectrometry (MS, HR-MS, LCMS, GCMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. For this compound, standard electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) would be used. The ESI mass spectrum would be expected to show a prominent peak for the protonated molecule, [M+H]⁺.
High-resolution mass spectrometry (HR-MS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound, confirming its identity and purity. researchgate.net
Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for analyzing complex mixtures. rsc.orgkuleuven.be These methods separate the components of a mixture chromatographically before they are introduced into the mass spectrometer for detection and identification. LC-MS is particularly useful for the analysis of benzimidazole derivatives, which may have limited volatility. rsc.orguqam.canih.gov GC-MS can also be employed, often after derivatization to increase the volatility of the analyte. rsc.org
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. The benzimidazole ring system contains a conjugated π-electron system, which gives rise to characteristic UV absorptions. Benzimidazole derivatives typically exhibit strong absorption bands in the UV region, generally between 240 and 290 nm. researchgate.net These absorptions are due to π → π* electronic transitions within the aromatic system. The specific position of the absorption maximum (λmax) and the molar absorptivity are dependent on the solvent and the nature of the substituents on the benzimidazole ring. The acetamide group attached to the N1 position can influence the electronic structure and thus shift the λmax values.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and torsional angles. nih.gov
This technique provides an unambiguous confirmation of the molecular structure and reveals details about its conformation in the solid state. For benzimidazole derivatives, X-ray crystallography has shown that the benzimidazole core is generally planar. researchgate.netnih.gov The analysis also elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. researchgate.net While a specific crystal structure for this compound is not detailed in the provided sources, the application of this technique to its analogues confirms its power in providing complete structural characterization. researchgate.netnih.govresearchgate.net
Chromatographic and Electrophoretic Techniques for Purity Assessment
Chromatographic methods are essential for assessing the purity of this compound by separating it from any starting materials, by-products, or degradation products. mdpi.com
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment in pharmaceutical analysis. researchgate.net A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727), would be suitable for analyzing this compound. Detection is typically performed using a UV detector set to one of the absorption maxima of the compound. The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC) is a simpler, faster, and less expensive chromatographic technique used for qualitative purity checks and for monitoring the progress of chemical reactions. mdpi.com A sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The components separate based on their differential partitioning between the two phases. The spots are visualized, often under UV light, and the retention factor (Rf) is calculated. The presence of multiple spots indicates impurities.
Gas Chromatography (GC) can also be used for purity analysis if the compound is sufficiently volatile and thermally stable. It offers high resolution and is often coupled with a mass spectrometer (GC-MS) for definitive peak identification. mdpi.com
Electrophoretic techniques, such as capillary electrophoresis (CE), offer another high-resolution separation method for purity analysis of ionizable compounds, although they are less commonly used than chromatography for neutral small molecules like this compound unless specific derivatization or buffer systems are employed.
High Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary technique in pharmaceutical analysis for the identification and quantification of drug substances. bjbms.org It has largely replaced gas chromatography and various spectroscopic methods for both qualitative and quantitative analyses in drug control. bjbms.org The method's versatility stems from the wide choice of mobile and stationary phases, which allows for the effective separation of a broad range of compounds, including isomers that may have different pharmacological properties. bjbms.org
For benzimidazole derivatives, HPLC methods are well-established. For instance, an HPLC method was developed to determine the benzimidazole-containing drug mebendazole (B1676124) and its primary degradation product in pharmaceutical forms. researchgate.net Typically, the analysis of such compounds involves reversed-phase chromatography using a C18 column. mdpi.com Separation can be achieved through either isocratic or gradient elution, where the mobile phase composition is varied over time to optimize the separation of components in a mixture. mdpi.com
Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides enhanced sensitivity and accuracy, making it a "gold standard" for investigating complex samples. mdpi.comnih.gov This hyphenated technique allows for precise quantification and structural confirmation of the analyte.
Table 1: Example of HPLC-MS/MS Parameters for Analysis of a Heterocyclic Compound
This table illustrates typical parameters that could be adapted for the analysis of this compound, based on established methods for similar molecules. mdpi.com
| Parameter | Specification |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 polar column (e.g., Shim-pack GWS C18) |
| Column Dimensions | 150 mm × 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% formic acid in water with 0.08% ammonia |
| Mobile Phase B | 0.1% formic acid in methanol with 0.08% ammonia, mixed with acetonitrile (4:1) |
| Elution Mode | Gradient |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Detector | Tandem Mass Spectrometer (MS/MS) |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when combined with Mass Spectrometry (GC-MS), is a robust technology for profiling and identifying volatile and thermally stable chemical constituents within a sample. nih.gov This technique separates compounds based on their boiling points and interactions with the stationary phase within the GC column. After separation, the mass spectrometer fragments the molecules and detects the resulting ions, providing a unique fragmentation pattern or "fingerprint" for each compound, which aids in its identification.
In the context of this compound analysis, GC-MS would be highly effective for detecting and identifying volatile impurities, residual solvents from the synthesis process, or thermally stable degradation products. The resulting data from a GC-MS analysis typically includes the retention time of each compound and its mass spectrum, allowing for both qualitative and quantitative assessment. Studies have shown that GC-MS can identify a wide range of bioactive phytoconstituents in complex mixtures, demonstrating its power in separating and identifying individual components. nih.gov
Table 2: Illustrative GC-MS Profile Showing Identified Compounds from a Sample
This table is an example based on data from GC-MS profiling studies, demonstrating how results are typically presented. nih.gov
| Peak No. | Retention Time (min) | Compound Name | Molecular Formula |
| 1 | 18.37 | Propanoic acid | C₃H₆O₂ |
| 2 | 19.66 | Phthalic acid, butyl undecyl ester | C₂₃H₃₆O₄ |
| 3 | 26.16 | Oleic acid, eicosyl ester | C₃₈H₇₄O₂ |
| 4 | 27.54 | Dasycarpidan-1-methanol, acetate (B1210297) (ester) | C₂₀H₂₆N₂O₂ |
Capillary Electrophoresis (CZE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that has become a major tool for the analysis of pharmaceuticals, proteins, and other biomolecules. nih.govnih.gov The combination of CE with mass spectrometry (CE-MS) offers fast, high-resolution separation with sensitive and selective identification capabilities. nih.gov
Capillary Zone Electrophoresis (CZE) is a specific mode of CE that separates ionic species based on their charge-to-mass ratio in an electric field. This makes it particularly useful for assessing the purity of a compound and detecting any charged impurities. For this compound, which can be protonated under acidic conditions, CZE could provide valuable information on its ionic state and heterogeneity. frontiersin.org The technique is also adept at charge heterogeneity determination for therapeutic antibodies, indicating its utility for complex pharmaceutical compounds. frontiersin.org The integration of sample treatment and separation on a microchip is another advancement in this field. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This method is essential for verifying the empirical formula of a newly synthesized molecule. nih.gov The constitution of synthesized acetamide and benzimidazole derivatives is often confirmed through elemental analysis alongside spectral data. zenodo.orgmdpi.com
The process involves combusting a small, precise amount of the pure compound and quantifying the resulting combustion products (e.g., CO₂, H₂O, N₂). The measured percentages of each element are then compared to the theoretical values calculated from the proposed chemical formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity. researchgate.net This verification is a critical step in the characterization of novel compounds like this compound analogues. mdpi.com
Table 3: Comparison of Calculated vs. Found Elemental Composition for Benzimidazole and Benzisoxazole Acetamide Analogues
| Compound | Formula | Element | Calculated (%) | Found (%) | Source |
| N-Butyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamide | C₂₄H₃₉N₃O | C | 74.76 | 74.80 | preprints.org |
| H | 10.20 | 9.87 | preprints.org | ||
| N | 10.90 | 11.06 | preprints.org | ||
| N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide | C₁₀H₉ClN₂O₂ | C | 53.47 | 53.62 | researchgate.net |
| H | 4.04 | 4.15 | researchgate.net | ||
| N | 12.47 | 12.62 | researchgate.net |
Computational and Theoretical Investigations of N 2 Methylbenzimidazol 1 Yl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed picture of the electron distribution and energy levels, which are critical determinants of a molecule's reactivity and interaction with its environment.
Density Functional Theory (DFT) Studies on Electronic Structure.nih.govresearchgate.net
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it a popular choice for studying medium to large-sized molecules like N-(2-methylbenzimidazol-1-yl)acetamide.
DFT calculations on this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule, providing a realistic conformation for further analysis. Once the optimized geometry is obtained, various electronic properties can be calculated, such as the distribution of electron density, dipole moment, and atomic charges. These calculations help in identifying the electron-rich and electron-poor regions of the molecule, which are crucial for understanding its chemical behavior and potential for intermolecular interactions, such as hydrogen bonding. For instance, DFT studies on similar benzimidazole (B57391) derivatives have been instrumental in confirming the stability of hydrogen bonding interactions with biological targets. nih.gov
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis.nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. For this compound, the analysis of its HOMO and LUMO would reveal its predisposition to engage in chemical reactions. The distribution of these orbitals across the molecule highlights the regions most likely to be involved in electron transfer processes. For example, in many organic molecules, the HOMO is often localized on electron-rich moieties, while the LUMO is found on electron-deficient parts.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Benzimidazole | -6.25 | -1.10 | 5.15 |
| 2-Methylbenzimidazole (B154957) | -6.10 | -1.05 | 5.05 |
| This compound (Hypothetical) | -6.40 | -1.20 | 5.20 |
Molecular Electrostatic Potential (MEP) Mapping.researchgate.net
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding. The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate potentials.
For this compound, an MEP map would likely show negative potential around the oxygen atom of the acetyl group and the nitrogen atoms of the benzimidazole ring, indicating these as potential sites for hydrogen bond acceptance. Conversely, the hydrogen atoms attached to the methyl group and the aromatic ring would exhibit a positive potential, making them potential hydrogen bond donors. This information is invaluable for predicting how the molecule might interact with biological receptors. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational and Interaction Dynamics.nih.govnih.gov
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing for the study of conformational changes and intermolecular interactions. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing how the molecule behaves in a simulated environment, such as in a solvent or bound to a protein.
For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable and frequently occurring shapes of the molecule in solution. This is particularly important as the biological activity of a molecule is often dependent on its conformation. Furthermore, MD simulations can be employed to study the stability of a complex formed between this compound and a biological target, such as an enzyme. By analyzing the interactions and their fluctuations over the simulation time, researchers can gain insights into the binding stability and the key residues involved in the interaction. nih.gov Parameters such as root-mean-square deviation (RMSD) and radius of gyration (Rg) are often monitored to assess the stability of the simulated system. nih.gov
Molecular Docking Studies for Biomolecular Target Interactions.jmchemsci.comukm.my
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jmchemsci.com It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to the active site of a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then scoring them based on their binding affinity.
Docking studies of this compound against various potential biological targets can help identify which proteins it is most likely to interact with and inhibit. The results of a docking simulation are typically presented as a binding score, which estimates the binding free energy, and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. For example, docking studies on benzimidazole derivatives have been used to investigate their potential as inhibitors of enzymes like epidermal growth factor receptor (EGFR). ukm.my
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Reference Inhibitor | -9.5 | LYS745, MET793, ASP855 |
| This compound (Hypothetical) | -8.2 | LYS745, LEU788, VAL726 |
| Benzimidazole | -6.1 | LEU788, ALA743 |
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies.nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (known as descriptors) that are most correlated with activity, a QSAR model can be developed to predict the activity of new, untested compounds.
To develop a QSAR model for this compound and its analogues, a dataset of compounds with known biological activities would be required. Various molecular descriptors, such as hydrophobicity (ClogP), molar refractivity, and topological polar surface area, would be calculated for each compound. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates these descriptors to the observed activity. A well-validated QSAR model can be a powerful tool for prioritizing the synthesis of new derivatives with potentially improved activity. QSAR studies have revealed that parameters like hydrophobicity and hydrogen bond acceptors can have a significant correlation with the antibacterial activity of benzimidazole derivatives. nih.gov
Mechanistic Studies of Molecular Interactions Involving N 2 Methylbenzimidazol 1 Yl Acetamide
In Vitro Enzyme Interaction and Inhibition Studies
The benzimidazole (B57391) scaffold, coupled with an acetamide (B32628) functional group, is a recurring motif in compounds designed to interact with a range of enzymes. Research into analogous structures indicates that N-(2-methylbenzimidazol-1-yl)acetamide likely engages with several classes of enzymes, including kinases, hydrolases, and cyclooxygenases.
Investigation of Kinase Enzyme Interaction Mechanisms (e.g., VEGFR-2, Lck)
The benzimidazole nucleus is a well-established pharmacophore in the design of kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Novel chemical series of benzimidazole-ureas have been identified as potent inhibitors of both VEGFR-2 and TIE-2 kinase receptors. archivepp.com Structure-activity relationship (SAR) studies on these compounds have highlighted the critical role of the N1 nitrogen of the benzimidazole ring in enzyme binding. archivepp.com X-ray crystallography of related benzimidazole-urea compounds bound to VEGFR-2 has confirmed these interactions, providing a molecular basis for their inhibitory activity. archivepp.com
While specific studies on this compound are not available, its structural similarity to known benzimidazole-based kinase inhibitors suggests it may also interact with the ATP-binding site of kinases like VEGFR-2. The 2-methyl group on the benzimidazole ring and the acetamide side chain would likely influence the binding affinity and selectivity towards different kinases. The control of angiogenesis through the inhibition of VEGFR-2 is a promising therapeutic strategy for cancer, and various synthetic inhibitors are being developed. nih.govplantarchives.org
Elucidation of Cyclooxygenase Enzyme Interaction Mechanisms (e.g., COX-2)
Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key targets for anti-inflammatory drugs. Recent research has focused on benzimidazole derivatives as potential COX-2 inhibitors. nih.govgalaxypub.co Molecular docking studies have been employed to understand the binding interactions of these compounds within the active site of the COX-2 enzyme. nih.govgalaxypub.co
A study on benzimidazole-containing acetamide derivatives investigated their potential to attenuate neuroinflammation, a process in which COX-2 plays a significant role. Molecular docking analysis in this study showed that these derivatives could fit into the active site of COX-2. The benzimidazole moiety and the acetamide side chain are crucial for forming interactions with key residues in the enzyme's binding pocket. Although direct experimental inhibition data for this compound is lacking, these in silico findings suggest a plausible mechanism for its interaction with COX-2. nih.govgalaxypub.co The development of selective COX-2 inhibitors is an active area of research to create anti-inflammatory agents with fewer gastrointestinal side effects. archivepp.com
Investigations of Molecular Binding and Receptor Interactions in Vitro
Understanding the binding of a ligand to its molecular target is fundamental to elucidating its mechanism of action. For this compound and its analogs, a combination of computational and experimental techniques is employed to characterize these interactions.
Ligand-Target Binding Assay Methodologies
A variety of methodologies are utilized to study the binding of small molecules like this compound to their target proteins.
In Vitro Inhibitory Activity Assays: These are biochemical assays that measure the ability of a compound to inhibit the activity of a specific enzyme. For instance, VEGFR-2 kinase activity can be measured using assays that quantify the phosphorylation of a substrate. nih.gov The concentration of the compound that causes 50% inhibition (IC₅₀) is a key parameter determined from these experiments.
Competitive Binding Assays: These assays are used to determine the affinity of a ligand for a receptor. They often involve a radiolabeled ligand with known affinity for the target. The test compound's ability to displace the radiolabeled ligand is measured, from which its binding affinity (Ki) can be calculated. This method is common for studying interactions with targets like the translocator protein (TSPO).
Molecular Docking Simulations: This in silico technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is widely used to understand the binding modes of benzimidazole and acetamide derivatives with enzymes like cholinesterases, COX-2, and various kinases. galaxypub.co These simulations provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Elucidation of Specific Binding Sites and Modes
Based on studies of related compounds, the binding mode of this compound to its potential targets can be hypothesized.
Kinase Binding: For VEGFR-2, benzimidazole-based inhibitors typically occupy the ATP-binding pocket. The benzimidazole ring often forms hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition. archivepp.comnih.gov The substituents on the benzimidazole core, such as the 2-methyl group and the N-acetamide moiety, would project into adjacent hydrophobic pockets, influencing the compound's affinity and selectivity. archivepp.com
Hydrolase Binding: In the case of α-glucosidase, inhibitors often bind to the active site, interacting with key catalytic residues like aspartic and glutamic acid. Molecular docking studies of related benzimidazole derivatives have shown interactions with residues such as Asp203, Asp542, and His600. nih.gov
Cyclooxygenase Binding: For COX-2, inhibitors bind within a hydrophobic channel in the enzyme. The acetamide group could form hydrogen bonds with residues at the active site, while the benzimidazole ring could engage in hydrophobic and aromatic stacking interactions. Docking studies of benzimidazole derivatives in the COX-2 active site (PDB ID: 4COX) have been performed to elucidate these binding modes. nih.govgalaxypub.co
In silico analysis of a closely related compound, 1-[(2-methylbenzimidazol-1-yl) methyl]-2-oxo-indolin-3-ylidene] amino] thiourea, has shown good binding affinities for potential viral protein targets, suggesting that the 2-methylbenzimidazole (B154957) moiety can effectively participate in molecular recognition and binding.
Cellular Pathway Modulation Studies in Controlled In Vitro Models
The benzimidazole scaffold, a core component of this compound, is a prominent feature in many biologically active compounds. Studies on various derivatives have revealed their significant potential to modulate critical cellular pathways, particularly those involved in cell proliferation and apoptosis. These investigations in controlled in vitro environments are crucial for understanding the compound's mechanism of action at a cellular level.
Derivatives of the benzimidazole structure have demonstrated notable effects on the cell cycle, a fundamental process in cellular proliferation. The progression of the cell cycle is tightly regulated, and its disruption can lead to growth arrest and cell death, a key strategy in cancer therapy. nih.gov
Research has shown that certain benzimidazole derivatives can induce cell cycle arrest, effectively halting the proliferation of cancer cells. For instance, a study on a series of novel benzimidazole derivatives found that a specific bromo-derivative, referred to as compound 5, significantly increased the cell population in the G2/M phase of the cell cycle in various human cancer cell lines. nih.gov This G2/M arrest suggests an interference with the mitotic spindle formation or other processes essential for cell division. nih.gov Similarly, other complex benzimidazole-based compounds have been found to suppress cell cycle progression in MDA-MB-231, SKOV3, and A549 cell lines. nih.gov These findings indicate that the benzimidazole core structure can serve as a platform for developing agents that target the cell cycle machinery.
Table 1: Effects of Benzimidazole Derivatives on Cell Cycle Progression
| Compound Class | Specific Derivative Example | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|---|
| Benzimidazole Derivatives | Bromo-derivative (compound 5) | MCF-7, DU-145, H69AR | G2/M phase arrest | nih.gov |
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The ability to induce apoptosis in cancer cells is a hallmark of many effective chemotherapeutic agents. Several studies have confirmed that benzimidazole derivatives can trigger these apoptotic pathways.
In one study, a bromo-substituted benzimidazole derivative was shown to cause a concentration-dependent increase in the percentage of late apoptotic cells across multiple tested cancer cell lines. nih.gov This suggests that the compound effectively initiates the cellular self-destruction sequence. Further research into benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives also highlighted their apoptosis-inducing capabilities. For example, one such derivative (compound 13) led to a significant 76.2% increase in early apoptosis and a 21.7% increase in late apoptosis in SKOV3 ovarian cancer cells. nih.gov These results strongly suggest that the observed cytotoxicity of these compounds is directly linked to their ability to induce apoptosis. nih.gov
Table 2: Apoptosis Induction by Benzimidazole Derivatives
| Compound Class | Specific Derivative Example | Cell Line | Apoptotic Effect | Reference |
|---|---|---|---|---|
| Benzimidazole Derivatives | Bromo-derivative (compound 5) | MCF-7, DU-145, H69AR | Increase in late apoptotic cells | nih.gov |
| Benzimidazole-based 1,3,4-oxadiazole derivatives | Compound 13 | SKOV3 | 76.2% increase in early apoptosis, 21.7% in late apoptosis | nih.gov |
Structure-Activity Relationship (SAR) Elucidation for Molecular Interactions
Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to medicinal chemistry. For benzimidazole derivatives, SAR studies help to identify the chemical features responsible for their interaction with biological targets and to design more potent and selective compounds.
The nature and position of substituents on the benzimidazole ring system play a significant role in determining the biological activity and binding affinity of the molecule. nih.gov The addition of different chemical groups can alter properties such as lipophilicity, electronic distribution, and steric hindrance, all of which affect how the molecule interacts with its target.
For example, studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been conducted to improve properties like lipophilicity, which is key for penetrating cellular membranes. acs.org In a separate study, the presence of a bromo-substituent on the benzimidazole skeleton was found to confer the highest cytotoxic potential among a series of synthesized derivatives. nih.gov Likewise, research on pyrazolopyrimidine scaffolds, which also feature an N-acetamide substitution, demonstrated that N,N-disubstitutions on the terminal acetamide group can significantly increase binding affinity for the translocator protein (TSPO). wustl.edunih.gov For instance, while substituting the acetamide with two benzyl (B1604629) groups decreased affinity, using mixed ethyl acetamides was generally well-tolerated and often fared better than other similar structures. nih.gov These examples underscore the critical role that substituents play in modulating the molecular binding affinity of heterocyclic compounds.
The specific placement of functional groups (positional isomerism) and the three-dimensional arrangement of atoms (stereochemistry) can have a profound impact on a molecule's biological activity. While detailed studies on the positional and stereochemical effects for this compound specifically are not extensively detailed in the provided literature, general principles from related structures offer valuable insights.
For instance, in the development of pyrazolopyrimidine-based ligands, it was noted that constrained alicyclic derivatives attached to the N-acetamide group exhibited very poor binding affinity compared to more flexible acyclic derivatives. nih.gov This highlights that the conformational flexibility afforded by certain substituents is crucial for optimal interaction with the biological target. The introduction of a flexible chain, such as an ethyl group, between a bulky adamantyl moiety and a benzimidazole core has also been proposed as a strategy to add conformational flexibility, which is often required for biological activity. mdpi.com These findings suggest that the spatial arrangement and flexibility of the N-acetamide side chain and other substituents are critical determinants of molecular activity.
A pharmacophore is an abstract description of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Identifying the key pharmacophoric features of benzimidazole derivatives is essential for designing new compounds with improved activity.
A typical pharmacophore model includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and ionizable groups. nih.gov For the this compound scaffold, several key features can be proposed based on its structure and the SAR of related compounds:
Aromatic/Hydrophobic Core: The benzimidazole ring system provides a large, flat, and hydrophobic surface that can engage in van der Waals and π-π stacking interactions with a biological target.
Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide group is a strong hydrogen bond acceptor.
Hydrogen Bond Donor/Acceptor: The nitrogen atoms within the benzimidazole ring can act as hydrogen bond acceptors, and if protonated, as donors.
Docking studies on some benzimidazole derivatives have shown interactions with key amino acid residues at the EGFR kinase domain, suggesting that the scaffold can fit into ATP-binding sites, a common target in cancer therapy. nih.gov The successful design of future molecules based on this scaffold will rely on optimizing the arrangement of these key pharmacophoric features.
Chemical Reactivity and Transformation Studies of N 2 Methylbenzimidazol 1 Yl Acetamide
Oxidation Reactions and Product Characterization
Another potential site for oxidation is the benzimidazole (B57391) ring itself, although this generally requires harsh conditions and can lead to ring-opening or the formation of quinone-like structures. The acetamide (B32628) group is generally resistant to oxidation under mild conditions.
A hypothetical oxidation reaction of the 2-methyl group could proceed as follows:
| Starting Material | Oxidizing Agent | Potential Product |
| N-(2-methylbenzimidazol-1-yl)acetamide | Potassium permanganate (B83412) (KMnO4) | N-(2-formylbenzimidazol-1-yl)acetamide |
| This compound | Stronger oxidizing conditions | N-(2-carboxybenzimidazol-1-yl)acetamide |
Characterization of these potential products would involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to observe the disappearance of the methyl signal and the appearance of a formyl or carboxyl proton/carbon signal, Infrared (IR) spectroscopy to detect the presence of a new carbonyl group, and Mass Spectrometry (MS) to confirm the change in molecular weight.
Reduction Reactions and Product Characterization
Information regarding the specific reduction of this compound is scarce. The most likely site for reduction is the acetamide carbonyl group. However, the reduction of amides typically requires strong reducing agents like lithium aluminum hydride (LiAlH4). Such a reaction would convert the acetamide group to an ethylamino group.
A plausible reduction reaction is outlined below:
| Starting Material | Reducing Agent | Potential Product |
| This compound | Lithium aluminum hydride (LiAlH4) | N-ethyl-2-methyl-1H-benzimidazole |
Product characterization would involve ¹H NMR to confirm the disappearance of the acetyl protons and the appearance of signals corresponding to an ethyl group. IR spectroscopy would show the disappearance of the amide carbonyl peak.
The benzimidazole ring is generally resistant to reduction under standard catalytic hydrogenation conditions due to its aromatic nature. More forceful conditions, such as high-pressure hydrogenation with specific catalysts, might lead to the reduction of the benzene (B151609) portion of the ring system.
Nucleophilic and Electrophilic Substitution Reactions on the Core Structure
The benzimidazole core of this compound is susceptible to both nucleophilic and electrophilic substitution reactions, although the N-acetyl group can influence the reactivity and regioselectivity.
Nucleophilic Substitution:
Position 2 of the benzimidazole ring is the most likely site for nucleophilic attack, especially when the imidazole (B134444) nitrogen is quaternized or activated. However, in this compound, this position is already substituted with a methyl group. Therefore, direct nucleophilic substitution at this position is unlikely without prior modification.
Electrophilic Substitution:
The benzene ring of the benzimidazole moiety is activated towards electrophilic substitution. The positions most susceptible to attack are 4, 5, 6, and 7. The directing effect of the fused imidazole ring and the N-acetamide group would determine the exact position of substitution. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
| Reaction Type | Reagent | Potential Product(s) |
| Nitration | HNO3/H2SO4 | N-(2-methyl-nitrobenzimidazol-1-yl)acetamide (mixture of isomers) |
| Bromination | Br2/FeBr3 | N-(bromo-2-methylbenzimidazol-1-yl)acetamide (mixture of isomers) |
| Sulfonation | Fuming H2SO4 | This compound-sulfonic acid (mixture of isomers) |
The characterization of these products would rely heavily on NMR spectroscopy to determine the position of the new substituent on the benzene ring by analyzing the coupling patterns of the aromatic protons.
Stability and Degradation Pathways in Controlled Chemical Environments
The stability of this compound is influenced by factors such as pH, temperature, and exposure to light.
Hydrolytic Stability:
The N-acetamide bond is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is dependent on the pH and temperature. researchgate.net
Acid-catalyzed hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the formation of 2-methyl-1H-benzimidazole and acetic acid.
Base-catalyzed hydrolysis: The hydroxide (B78521) ion acts as a nucleophile, attacking the amide carbonyl carbon. This pathway also results in the formation of 2-methyl-1H-benzimidazole and an acetate (B1210297) salt.
The kinetics of hydrolysis can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to measure the disappearance of the parent compound and the appearance of the degradation products over time. scielo.brresearchgate.net
Thermal Stability:
Benzimidazole derivatives are generally thermally stable. dtic.mil However, at elevated temperatures, decomposition can occur. The thermal decomposition of polybenzimidazoles has been studied, revealing that the imidazole structure can break down to yield products like hydrogen cyanide and ammonia, while the aromatic rings may degrade to form hydrogen and methane. dtic.mil For this compound, initial degradation might involve the loss of the acetyl group, followed by the decomposition of the benzimidazole ring at higher temperatures.
Photolytic Stability:
Many benzimidazole-containing compounds are known to be sensitive to light. mdpi.com Photodegradation can lead to a variety of transformation products. For instance, studies on the photodegradation of benzimidazole anthelmintics have shown that degradation can occur through various pathways, including oxidation and ring cleavage. csic.es The specific photodegradation pathway for this compound would depend on the wavelength of light and the presence of photosensitizers. Potential photoproducts could result from the oxidation of the methyl group or cleavage of the amide bond.
Future Research Directions and Methodological Advances for N 2 Methylbenzimidazol 1 Yl Acetamide Research
Development of Novel, Environmentally Benign Synthetic Methodologies
The synthesis of N-(2-methylbenzimidazol-1-yl)acetamide and its analogs has traditionally relied on conventional methods that often involve harsh reaction conditions and the use of hazardous solvents. The future of synthesizing these compounds lies in the adoption of green chemistry principles to develop more sustainable and environmentally friendly protocols.
Key areas of development include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free reactions. acs.org The application of microwave irradiation to the condensation and N-alkylation steps in the synthesis of the benzimidazole (B57391) core, as well as the amidation reaction to form the acetamide (B32628) side chain, presents a promising green alternative.
Use of Green Catalysts and Solvents: Research is moving towards the use of reusable and non-toxic catalysts, such as erbium triflate (Er(OTf)3) and zinc oxide nanoparticles (ZnO-NPs), which have shown efficacy in the synthesis of benzimidazole derivatives. researchgate.netpeeref.com Furthermore, replacing traditional organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids can drastically reduce the environmental impact of the synthesis. mdpi.com
Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by grinding the reactants together, represents a highly sustainable approach by minimizing waste generation. nih.gov
One-Pot Synthesis: Developing one-pot procedures where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates can improve efficiency and reduce waste.
| Method | Key Advantages | Relevant Compound Class |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, solvent-free potential | Benzimidazoles, Acetamides |
| Green Catalysts (e.g., Er(OTf)3, ZnO-NPs) | Reusability, low toxicity, high efficiency | Benzimidazoles |
| Alternative Solvents (e.g., Water, PEG) | Reduced environmental impact, improved safety | N-substituted benzimidazoles |
| Solvent-Free Reactions | Minimal waste generation, high atom economy | Benzimidazoles |
Advanced Biophysical Techniques for Detailed Interaction Analysis
A thorough understanding of how this compound interacts with its biological targets is crucial for rational drug design and the development of more potent and selective compounds. Advanced biophysical techniques offer powerful tools to dissect these interactions at a molecular level.
Future research should increasingly employ a combination of the following techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for studying protein-ligand interactions in solution. researchgate.nettandfonline.com Techniques like chemical shift perturbation (CSP) and saturation transfer difference (STD) NMR can identify the binding interface and provide information on the binding affinity.
Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique for quantifying the kinetics (association and dissociation rates) and affinity of binding interactions. peeref.commdpi.com This method is particularly useful for screening and characterizing the binding of a library of this compound derivatives to a target protein immobilized on a sensor chip. researchgate.net
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). nih.gov This information is invaluable for understanding the driving forces behind the binding.
| Technique | Information Gained | Application in this compound Research |
| NMR Spectroscopy | Binding site mapping, affinity determination, structural changes | Elucidating the specific amino acid residues involved in binding. |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), affinity (KD) | Rapid screening of analogs and detailed kinetic characterization of lead compounds. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (ΔG, ΔH, ΔS), stoichiometry | Understanding the driving forces of binding and confirming the binding ratio. |
Integration of High-Throughput Screening with Mechanistic Studies
High-throughput screening (HTS) is a powerful engine for discovering novel bioactive compounds from large chemical libraries. For this compound research, the integration of HTS with detailed mechanistic studies will be crucial for identifying promising lead compounds and understanding their mode of action.
Future strategies should involve:
Target-Based and Phenotypic Screening: Both approaches offer unique advantages. Target-based HTS can identify compounds that directly interact with a specific protein of interest, while phenotypic screening can uncover compounds that produce a desired cellular effect without prior knowledge of the target. peeref.comtandfonline.com Screening libraries of this compound derivatives using both methods can broaden the scope of potential applications.
Hit Validation and Triage: Following a primary HTS campaign, a rigorous hit validation process is essential to eliminate false positives. nih.gov This involves secondary assays, dose-response studies, and initial structure-activity relationship (SAR) analysis to prioritize the most promising hits for further investigation.
Mechanistic Elucidation of Hits: Once validated hits are identified, a suite of biochemical and biophysical assays should be employed to determine their mechanism of action. This includes identifying the direct molecular target (for hits from phenotypic screens), determining the mode of inhibition (e.g., competitive, non-competitive), and characterizing the kinetic and thermodynamic parameters of the interaction.
Exploration of this compound as a Molecular Probe in Chemical Biology
The benzimidazole scaffold, with its inherent fluorescence properties and synthetic tractability, is an excellent starting point for the development of molecular probes. researchgate.nettandfonline.com These chemical tools can be used to study biological processes, identify new drug targets, and visualize the distribution of molecules within cells.
Future research in this area could focus on:
Development of Fluorescent Probes: By incorporating fluorophores or leveraging the intrinsic fluorescence of the benzimidazole core, this compound derivatives can be designed as fluorescent probes. peeref.com These probes can be used in fluorescence microscopy and flow cytometry to visualize their localization within cells and to monitor their interaction with target molecules in real-time.
Design of Photoaffinity Labels: The introduction of a photoreactive group onto the this compound scaffold can create photoaffinity labels. nih.govnih.gov Upon photoactivation, these probes form a covalent bond with their binding partners, enabling the identification and characterization of previously unknown cellular targets.
Creation of "Clickable" Probes: The incorporation of a "clickable" functional group, such as an alkyne or azide, allows for the attachment of various reporter tags (e.g., biotin (B1667282) for affinity purification, fluorophores for imaging) through click chemistry. nih.govfrontiersin.org This modular approach provides a versatile platform for a wide range of chemical biology applications, including target identification and validation.
| Probe Type | Principle | Potential Application for this compound |
| Fluorescent Probe | Emits light upon excitation, allowing for visualization. | Cellular imaging, real-time binding assays. |
| Photoaffinity Label | Forms a covalent bond with its target upon light activation. | Identification of unknown protein targets. |
| Clickable Probe | Contains a reactive handle for the attachment of reporter tags. | Target pull-down and identification, versatile labeling strategies. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(2-methylbenzimidazol-1-yl)acetamide, and how do reaction conditions influence yield?
- Methodology :
- Route 1 : React 2-methylbenzimidazole with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under reflux (6–8 h, 80–100°C). Neutralize excess acid with sodium bicarbonate .
- Route 2 : Use a coupling agent like EDCI/HOBt to facilitate amide bond formation between 2-methylbenzimidazole and acetic acid derivatives. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) .
- Purification : Recrystallize from ethanol or perform column chromatography (silica gel, gradient elution) to isolate the product (>95% purity) .
Q. Which spectroscopic techniques are critical for characterizing N-(2-methylbenzimidazol-1-yl)acetamide, and what key spectral features should be analyzed?
- Techniques :
- 1H/13C NMR : Confirm the acetamide moiety (δ ~2.1 ppm for CH3, δ ~8.5 ppm for NH) and benzimidazole aromatic protons (δ 7.2–7.8 ppm) .
- IR Spectroscopy : Identify amide C=O stretch (~1660–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. How can solubility and stability be optimized for N-(2-methylbenzimidazol-1-yl)acetamide in biological assays?
- Strategies :
- Use DMSO as a stock solvent (≤1% v/v in aqueous buffers) to enhance solubility .
- Assess stability via HPLC under physiological pH (7.4) and temperature (37°C) for 24–72 h. Adjust buffer composition (e.g., PBS vs. Tris-HCl) to minimize hydrolysis .
Advanced Research Questions
Q. What computational approaches are effective for predicting the structure-activity relationship (SAR) of N-(2-methylbenzimidazol-1-yl)acetamide derivatives?
- Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or DNA repair enzymes). Validate docking poses with MD simulations (GROMACS, 100 ns) .
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and correlate with bioactivity .
Q. How can crystallographic data resolve ambiguities in the molecular conformation of N-(2-methylbenzimidazol-1-yl)acetamide?
- Procedure :
- Grow single crystals via slow evaporation (ethanol/water, 1:1). Collect X-ray diffraction data (Mo Kα radiation, 100 K).
- Analyze intermolecular interactions (e.g., hydrogen bonds: N-H⋯O=C, ~2.8–3.0 Å) and packing motifs (e.g., π-π stacking in benzimidazole rings) .
- Compare experimental bond lengths/angles with DFT-optimized structures to validate accuracy .
Q. How should researchers address contradictions in reported biological activity data for N-(2-methylbenzimidazol-1-yl)acetamide analogs?
- Resolution Strategies :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time, and positive controls) across labs .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to compare IC50 values and identify outliers due to assay variability .
- Mechanistic Studies : Perform kinase profiling or transcriptomics to clarify off-target effects .
Notes
- Synthesis : Prioritize Route 1 for scalability but optimize solvent choice to reduce byproducts .
- Crystallography : Triclinic P1 space group observed in related benzothiazole analogs suggests similar packing for the target compound .
- Data Validation : Cross-reference computational predictions with at least two experimental assays (e.g., enzymatic inhibition and cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
